molecular formula C6H10N2 B1487806 (1-Methyl-1H-pyrrol-3-YL)methanamine CAS No. 20863-72-3

(1-Methyl-1H-pyrrol-3-YL)methanamine

Cat. No.: B1487806
CAS No.: 20863-72-3
M. Wt: 110.16 g/mol
InChI Key: ZAOLDHBNVDOBDU-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-3-YL)methanamine is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Pyrrole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific role of these targets can vary widely, depending on the exact structure of the pyrrole derivative and the biological context in which it is acting.

Mode of Action

Pyrrole derivatives are generally known to interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, which can in turn affect downstream cellular processes.

Biochemical Pathways

Pyrrole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets . For example, some pyrrole derivatives have been reported to inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antibacterial effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly affect its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its impact on biochemical pathways .

Action Environment

The action, efficacy, and stability of (1-Methyl-1H-pyrrol-3-YL)methanamine can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound . .

Properties

IUPAC Name

(1-methylpyrrol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h2-3,5H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOLDHBNVDOBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20863-72-3
Record name (1-methyl-1H-pyrrol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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